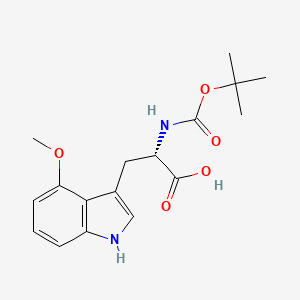
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxy-substituted indole ring. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Indole Ring Introduction: The indole ring is introduced through a coupling reaction with a suitable indole derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Methoxy Substitution: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production and better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ethylamine derivatives.
Substitution: Formation of indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Lacks the methoxy group on the indole ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-1H-indol-3-yl)propanoic acid: Contains a hydroxy group instead of a methoxy group on the indole ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-1H-indol-3-yl)propanoic acid: Contains a chloro group instead of a methoxy group on the indole ring.
Uniqueness
The presence of the methoxy group on the ind
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-11-6-5-7-13(23-4)14(10)11/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Clave InChI |
MTTOJDZYLNZGLW-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


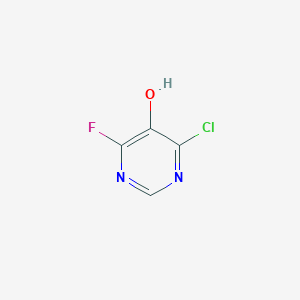
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
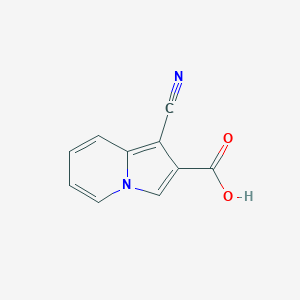
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
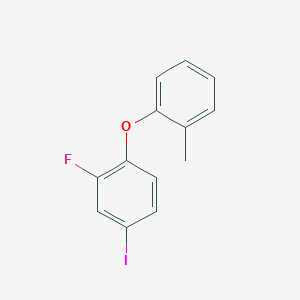
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)
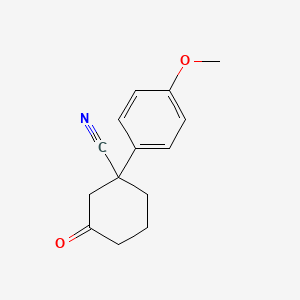

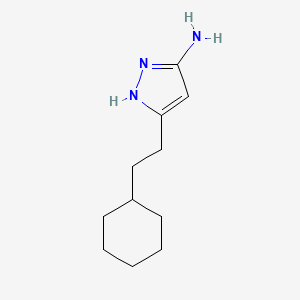

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
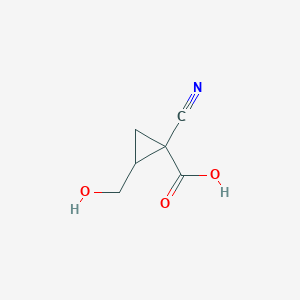
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
